molecular formula C11H13NO2 B8471107 1-Cyclopentyl-2-nitrobenzene

1-Cyclopentyl-2-nitrobenzene

Cat. No.: B8471107
M. Wt: 191.23 g/mol
InChI Key: MBFINIBSCKGMBT-UHFFFAOYSA-N
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Description

Nitroaromatic compounds are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity and electronic properties. The cyclopentyl group may influence steric effects, lipophilicity, and stability compared to other substituents.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-cyclopentyl-2-nitrobenzene

InChI

InChI=1S/C11H13NO2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

MBFINIBSCKGMBT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity and Structural Features

The table below compares key structural and identity parameters of nitroaromatic compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
2-Nitrochlorobenzene C₆H₄ClNO₂ 171.55 -Cl, -NO₂ 88-73-3
1-(Cyclopropylsulfonyl)-2-nitrobenzene C₉H₉NO₄S 227.24 -SO₂-cyclopropyl, -NO₂ 1097921-71-5
1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene C₁₄H₁₂ClNO₄S 325.77 -SO₂-(2-chloro-2-phenylethyl), -NO₂ 30158-46-4

Key Observations :

  • Substituent Effects: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution to meta/para positions. Bulky groups like cyclopentyl or sulfonyl moieties may hinder reactivity or alter solubility.
  • Chlorine vs. Sulfonyl Groups : Chlorine (as in 2-nitrochlorobenzene) enhances electrophilicity and serves as a leaving group in substitution reactions, whereas sulfonyl groups (e.g., -SO₂-cyclopropyl) increase polarity and stability .

Physical and Chemical Properties

Physical State and Solubility
  • 2-Nitrochlorobenzene : Yellow crystalline solid with moderate solubility in organic solvents like methylene chloride .
  • Sulfonyl groups typically enhance solubility in polar aprotic solvents .
Reactivity and Stability
  • Nitro Group Reactivity : Nitroaromatics are prone to reduction (e.g., to amines) or nucleophilic aromatic substitution under harsh conditions. Chlorine in 2-nitrochlorobenzene facilitates nucleophilic displacement, whereas sulfonyl groups are less reactive toward substitution .
  • Steric Hindrance : Cyclopentyl or bulky sulfonyl groups (as in the compounds above) may reduce reaction rates in substitution reactions compared to smaller substituents like -Cl .

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